molecular formula C6H8BrN3O B13175284 2-Amino-1-(4-bromo-1-methyl-1H-pyrazol-5-yl)ethan-1-one

2-Amino-1-(4-bromo-1-methyl-1H-pyrazol-5-yl)ethan-1-one

Cat. No.: B13175284
M. Wt: 218.05 g/mol
InChI Key: KMKHCJUVWACMOT-UHFFFAOYSA-N
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Description

2-Amino-1-(4-bromo-1-methyl-1H-pyrazol-5-yl)ethan-1-one is a heterocyclic compound featuring a pyrazole ring substituted with a bromine atom and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-1-(4-bromo-1-methyl-1H-pyrazol-5-yl)ethan-1-one typically involves the reaction of 4-bromo-1-methyl-1H-pyrazole with ethyl chloroacetate, followed by amination. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Amino-1-(4-bromo-1-methyl-1H-pyrazol-5-yl)ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The carbonyl group can be reduced to form alcohol derivatives.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products

    Oxidation: Nitro derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Amino or thiol-substituted derivatives.

Scientific Research Applications

2-Amino-1-(4-bromo-1-methyl-1H-pyrazol-5-yl)ethan-1-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Amino-1-(4-bromo-1-methyl-1H-pyrazol-5-yl)ethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the amino group play crucial roles in binding to these targets, thereby modulating their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-1-(4-chloro-1-methyl-1H-pyrazol-5-yl)ethan-1-one
  • 2-Amino-1-(4-fluoro-1-methyl-1H-pyrazol-5-yl)ethan-1-one
  • 2-Amino-1-(4-iodo-1-methyl-1H-pyrazol-5-yl)ethan-1-one

Uniqueness

2-Amino-1-(4-bromo-1-methyl-1H-pyrazol-5-yl)ethan-1-one is unique due to the presence of the bromine atom, which can influence its reactivity and binding properties. The bromine atom can participate in halogen bonding, which can enhance the compound’s interaction with biological targets.

Properties

Molecular Formula

C6H8BrN3O

Molecular Weight

218.05 g/mol

IUPAC Name

2-amino-1-(4-bromo-2-methylpyrazol-3-yl)ethanone

InChI

InChI=1S/C6H8BrN3O/c1-10-6(5(11)2-8)4(7)3-9-10/h3H,2,8H2,1H3

InChI Key

KMKHCJUVWACMOT-UHFFFAOYSA-N

Canonical SMILES

CN1C(=C(C=N1)Br)C(=O)CN

Origin of Product

United States

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